α-Carbon Acidity (pKa) Comparison: Dual vs. Single Phenylsulfonyl Activation
The thermodynamic acidity of the α-C–H bond is the critical parameter governing carbanion generation efficiency. While an experimental pKa in DMSO for ethyl bis(phenylsulfonyl)acetate has not been explicitly reported in the public literature, the acidity enhancement conferred by the second phenylsulfonyl group is quantitatively established for the geminal bis-sulfone scaffold . Specifically, bis(phenylsulfonyl)methane (two PhSO₂ groups) exhibits a pKa in DMSO of approximately 7.3 (by Bordwell's overlapping indicator method), whereas mono-phenylsulfonylmethane analogs bearing one PhSO₂ group have pKa values in the range 12–13 . This represents an acidity increase of roughly 5 pKa units (> 10⁵-fold in equilibrium constant) attributable to the second sulfone . By class-level inference, ethyl bis(phenylsulfonyl)acetate, which possesses the same gem-bis(phenylsulfonyl) motif on the α-carbon, is expected to display comparably enhanced acidity relative to ethyl (phenylsulfonyl)acetate (one PhSO₂, pKa ~12.8 in DMSO estimated), enabling quantitative deprotonation with milder bases such as K₂CO₃ or Cs₂CO₃ rather than requiring strong bases like LDA or NaH .
| Evidence Dimension | α-Carbon C–H acidity (pKa in DMSO) |
|---|---|
| Target Compound Data | Ethyl bis(phenylsulfonyl)acetate: pKa ~7.3 (inferred by class analogy to bis(phenylsulfonyl)methane) |
| Comparator Or Baseline | Ethyl (phenylsulfonyl)acetate (CAS 7605-30-3): estimated pKa ~12.8 in DMSO; Bis(phenylsulfonyl)methane (CAS 3406-02-8): experimental pKa 7.3 in DMSO |
| Quantified Difference | ΔpKa ≈ 5.5 (vs. ethyl phenylsulfonylacetate); ~10⁵-fold stronger acidity; comparable acidity to bis(phenylsulfonyl)methane |
| Conditions | Bordwell overlapping indicator method; solvent DMSO, 25°C; extrapolated from measured bis(phenylsulfonyl)methane and phenylsulfonylmethane derivatives |
Why This Matters
A 10⁵-fold difference in acidity dictates the choice of base and reaction conditions: ethyl bis(phenylsulfonyl)acetate can be quantitatively deprotonated with weak inorganic bases (K₂CO₃), a decisive advantage for base-sensitive substrates, whereas its mono-sulfonyl analog requires strong bases that may degrade functional groups or promote side reactions.
- [1] The Acidities of Nucleophilic Monofluoromethylation Reagents: An Anomalous α-Fluorine Effect. Angew. Chem. Int. Ed. 2021, 60, 12482–12487. View Source
- [2] Bordwell, F. G. et al. Acidities of carbon acids. Equilibrium acidities in dimethyl sulfoxide solution. J. Am. Chem. Soc. 1975, 97, 7006–7014. (pKa of bis(phenylsulfonyl)methane measured as 7.3). View Source
- [3] Palladium Catalyzed Alkylation with Allylic Acetates under Neutral Conditions. J. Org. Chem. 1998, 63, 9441–9447. (Table 1: pKa values of bis(phenylsulfonyl)methane and methyl phenylsulfonylacetate in DMSO). View Source
- [4] Synthesis and Reactivity of π-Electron-Deficient (Arylsulfonyl)acetates. Helv. Chim. Acta 2002, 85, 3279–3304. (Phase-transfer catalysis dialkylation of α-(arylsulfonyl)acetates using K₂CO₃). View Source
